杨梅素 3-O-β-D-葡萄糖苷

描述

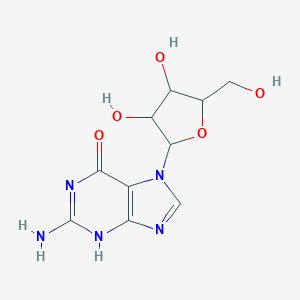

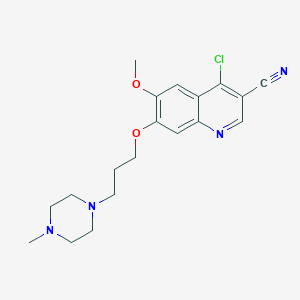

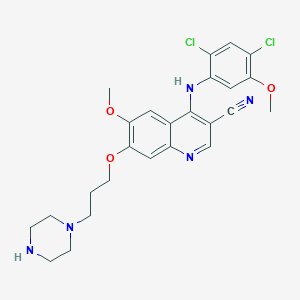

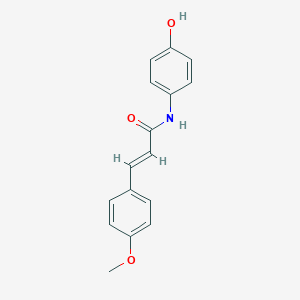

Myricetin 3-O-beta-D-glucopyranoside (M3G) is a flavonoid glycoside isolated from various plant sources. It is a derivative of myricetin, a polyphenol found in many fruits and vegetables. M3G has been studied for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer activities. Its structure and properties make it a promising candidate for use in various biomedical applications.

科学研究应用

神经保护活性

杨梅素在神经保护方面显示出有希望的临床前活性,特别是在阿尔茨海默病、帕金森病、亨廷顿病和肌萎缩侧索硬化症 (ALS) 等疾病中。 其神经保护特性可能归因于其抗氧化能力,这有助于减轻氧化应激,而氧化应激是这些神经退行性疾病的常见因素 .

抗菌和抗氧化活性

该化合物表现出显著的抗菌和抗氧化活性。这些特性使其成为用于保存食品产品的候选物,通过防止微生物生长和氧化腐败。 此外,其抗氧化活性有利于减少细胞中的氧化应激,这有助于预防慢性疾病 .

伤口愈合

杨梅素 3-O-β-D-葡萄糖苷已被研究其对伤口愈合的影响。 研究表明,它可以通过影响角质形成细胞、成纤维细胞和内皮细胞来促进愈合过程,这些细胞对组织修复和再生至关重要 .

癌症预防和治疗

杨梅素在癌症预防和治疗中的作用与其调节参与癌细胞增殖和凋亡的细胞信号通路的能力有关。 已发现它对各种类型的癌细胞表现出抗癌活性,使其成为开发新型癌症疗法的关注对象 .

糖尿病管理

作为一种抗糖尿病药物,杨梅素可以影响葡萄糖代谢和胰岛素敏感性。 据观察,它对血糖水平有益处,表明它在糖尿病管理和治疗中的效用 .

作用机制

Target of Action

Myricetin 3-O-beta-D-glucopyranoside, a flavonol derived from Tibouchina paratropica, primarily targets Leishmania , a genus of trypanosomes . Leishmania is a group of protozoan parasites responsible for causing leishmaniasis, a disease that can range from skin sores to damage to internal organs .

Mode of Action

The compound interacts with Leishmania, exhibiting anti-Leishmanial activity . , which could contribute to its anti-Leishmanial effects.

Biochemical Pathways

Myricetin 3-O-beta-D-glucopyranoside affects various biochemical pathways. It has been found to protect cells against H2O2-induced cell damage via inhibition of reactive oxygen species (ROS) generation and activation of antioxidant enzymes . This suggests that the compound may play a role in modulating oxidative stress pathways.

Pharmacokinetics

It’s known that flavonoids like myricetin can enhance the bioavailability of certain drugs

Result of Action

The molecular and cellular effects of myricetin 3-O-beta-D-glucopyranoside’s action include anti-Leishmanial, anti-inflammatory, and antimicrobial activities . These effects could potentially lead to the reduction of inflammation and microbial infections, as well as the inhibition of Leishmania growth.

Action Environment

Environmental factors can influence the action, efficacy, and stability of myricetin 3-O-beta-D-glucopyranoside. For instance, UV rays from sunlight can affect the stability of flavonoids . Additionally, the compound’s efficacy can be influenced by factors such as the presence of other compounds, pH levels, and temperature . More research is needed to fully understand how these and other environmental factors influence the action of myricetin 3-O-beta-D-glucopyranoside.

安全和危害

生化分析

Biochemical Properties

Myricetin 3-O-beta-D-glucopyranoside interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit anti-Leishmanial, anti-inflammatory, and antimicrobial activities . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

Myricetin 3-O-beta-D-glucopyranoside has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of myricetin 3-O-beta-D-glucopyranoside involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of myricetin 3-O-beta-D-glucopyranoside change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of myricetin 3-O-beta-D-glucopyranoside vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Myricetin 3-O-beta-D-glucopyranoside is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

Myricetin 3-O-beta-D-glucopyranoside is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of myricetin 3-O-beta-D-glucopyranoside and its effects on activity or function are important aspects of its biochemical profile. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

属性

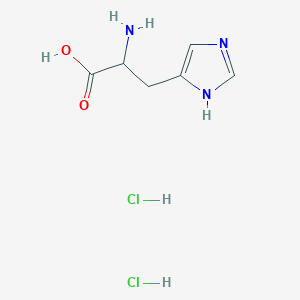

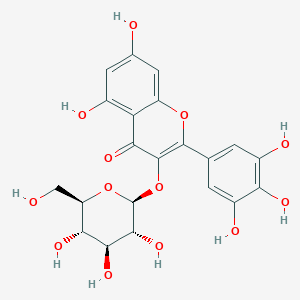

IUPAC Name |

5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15-,17+,18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHXFLPXBUAOJM-LIBJPBHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941668 | |

| Record name | 5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19833-12-6 | |

| Record name | Myricetin 3-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19833-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomericitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019833126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of myricetin 3-O-beta-D-glucopyranoside?

A1: Myricetin 3-O-beta-D-glucopyranoside has been isolated and identified in several plant species. The provided research articles identify it in the flowers of Abelmoschus manihot [] and Androsace umbellata []. Another study successfully isolated and purified myricetin 3-O-beta-D-glucopyranoside from Nelumbo nucifera Gaertn using a combination of silica gel chromatography and high-speed counter-current chromatography [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。